3,6,10-Trimethylundec-9-en-2-one
Description
Contextual Significance of Polyisoprenoid and Terpenoid-Derived Ketones
Polyisoprenoid and terpenoid-derived ketones are subclasses of natural products that have garnered substantial attention due to their widespread occurrence and diverse biological activities. mdpi.comresearchgate.net Terpenoids, constructed from isoprene (B109036) units, form one of the largest and most structurally diverse families of natural compounds. researchgate.net When these structures incorporate a ketone group, their chemical reactivity and biological profiles are often significantly enhanced. These ketones play crucial roles in plant defense mechanisms, act as signaling molecules, and are valued in various industries for their aromatic and bioactive properties. researchgate.netmdpi.com
Acyclic sesquiterpenoid ketones, a group to which 3,6,10-Trimethylundec-9-en-2-one belongs, are noted for their presence in essential oils and their contributions to the flavor and fragrance of many plants. researchgate.netnih.gov Their structural similarity to key biosynthetic intermediates also makes them important targets for synthetic chemists aiming to produce valuable compounds like vitamins and pharmaceuticals.
Overview of Structural Motifs and Their Occurrence in Natural Products and Synthetic Targets
The structural landscape of polyisoprenoid and terpenoid-derived ketones is vast, featuring a variety of carbon skeletons and functional group arrangements. A common structural motif is the acyclic isoprenoid chain, often with varying degrees of unsaturation and substitution.
A prominent example is geranylacetone (B162166) , a close structural analog of this compound. Geranylacetone is found naturally in a variety of plants and is a key intermediate in the synthesis of other important terpenoids. nih.govnih.gov The core structure of these acyclic ketones, a long carbon chain with methyl branches and a ketone group, is a recurring theme in natural product chemistry.
These structural motifs are not only prevalent in nature but are also frequent targets for organic synthesis. The development of synthetic routes to these ketones is driven by the need for pure compounds for research purposes and for the industrial production of fragrances, flavorings, and pharmaceutical precursors. google.comgoogle.com The synthesis of such molecules often presents challenges in controlling stereochemistry and regioselectivity, making them excellent platforms for developing new synthetic methodologies. rsc.org
Rationale for Investigating this compound within the Scope of Organic Chemistry
The scientific interest in this compound stems from several key areas. Firstly, its structural similarity to known fragrance and flavor compounds, such as the corresponding aldehyde 2,6,10-trimethylundec-9-enal (also known as adoxal), suggests its potential application in the fragrance industry. thegoodscentscompany.com The study of such compounds contributes to the development of new scents and a deeper understanding of structure-odor relationships. hezparfums.com
Secondly, as an acyclic sesquiterpenoid ketone, it is a potential precursor or analog of biologically active molecules. Research into the biological activities of similar compounds, such as geranylacetone and its derivatives, has revealed antimicrobial, antifeedant, and larvicidal properties. researchgate.netnih.govmdpi.com Investigating this compound could therefore uncover new therapeutic or agrochemical applications.
Finally, the synthesis of this specific ketone presents a valuable challenge in organic chemistry, offering opportunities to develop and refine synthetic strategies for the construction of complex acyclic molecules with precise control over stereochemistry and functional group placement.
Research Gaps and Prospective Contributions of Dedicated Studies on this compound
Despite its interesting structural features and potential applications, dedicated research on this compound appears to be limited. This represents a significant research gap. Detailed studies on this compound could make several valuable contributions to the field of organic chemistry.
A primary area for investigation is the comprehensive characterization of its chemical and physical properties. While data for related compounds exists, specific experimental data for this compound is not widely available.
Furthermore, a thorough exploration of its synthesis would be highly beneficial. Developing efficient and stereoselective synthetic routes would not only provide access to this compound for further study but could also lead to the discovery of new synthetic methodologies applicable to other complex acyclic ketones. rsc.org
Another critical research gap is the systematic evaluation of its biological activity. Given the known bioactivities of its structural analogs, a dedicated study of the biological profile of this compound could lead to the discovery of new lead compounds for drug discovery or agrochemical development. rug.nl
Finally, investigating its potential as a fragrance ingredient, including a detailed analysis of its olfactory properties, could be of significant interest to the fragrance industry, which is constantly seeking new and innovative scent molecules. carrementbelle.comharpersbazaar.com The trend towards sustainable and biodegradable fragrance ingredients also presents an opportunity to evaluate this compound in this context. noble.ai
Structure
3D Structure
Properties
CAS No. |
61792-37-8 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,12-13H,6,8-10H2,1-5H3 |
InChI Key |
WDQFBJRBQPVFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC(C)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6,10 Trimethylundec 9 En 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Undecenone Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For 3,6,10-Trimethylundec-9-en-2-one, two primary disconnection strategies are considered.
A primary disconnection is made at the C9-C10 double bond, suggesting an olefination reaction as a key final step. This approach simplifies the molecule into two main fragments: a C1-C9 keto-aldehyde and a C10-C11 ylide or equivalent. This strategy is advantageous as it allows for the late-stage introduction of the sensitive alkene moiety, with well-established reactions providing excellent control over its geometry.
A second strategic disconnection can be envisioned at the C4-C5 bond. This bond can be formed through a sigmatropic rearrangement, such as the Carroll rearrangement. This pathway involves the reaction of an allylic alcohol (like linalool) with a β-keto ester, which rearranges upon heating to form the carbon skeleton, followed by decarboxylation to yield the target ketone. wikipedia.org This approach is biomimetic, mimicking natural terpene synthesis pathways. chemicalbook.comnih.gov
These disconnections lead to key building blocks, or synthons, that guide the forward synthesis. The choice of strategy depends on the desired stereochemical outcome and the availability of starting materials.
Enantioselective and Diastereoselective Total Synthesis Approaches
Given the chiral center at C3, the synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. These methods aim to control the formation of new stereocenters with a high degree of precision.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
In a potential synthesis of chiral this compound, an Evans oxazolidinone auxiliary could be employed. The synthesis would begin by acylating the chiral auxiliary with a carboxylic acid corresponding to the C4-C11 fragment of the target molecule. The resulting N-acyl oxazolidinone can then be enolized and alkylated with a methyl halide. The bulky auxiliary effectively shields one face of the enolate, forcing the electrophile (the methyl group) to approach from the opposite face, thus creating the C3 stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary, for instance, by conversion to a Weinreb amide followed by reaction with a methyl organometallic reagent, would furnish the desired chiral ketone. youtube.com
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans Oxazolidinones | Asymmetric Aldol (B89426) & Alkylation Reactions | Forms a rigid chelated transition state, providing high diastereoselectivity. youtube.com |
| Camphorsultam | Asymmetric Diels-Alder & Conjugate Additions | Highly crystalline derivatives facilitate purification; provides excellent stereocontrol. wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | Forms crystalline amides; both enantiomers are available, allowing access to either product enantiomer. |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical.
For the synthesis of chiral this compound, a key C-C bond formation is the introduction of the methyl group at C3. A powerful strategy to achieve this is the copper-catalyzed asymmetric conjugate addition of a methyl organometallic reagent (e.g., a Grignard reagent or organozinc reagent) to an α,β-unsaturated ketone precursor (3,10-dimethylundeca-3,9-dien-2-one). nih.govacs.org The reaction is rendered asymmetric by the use of a chiral phosphine (B1218219) ligand, such as a derivative of JosiPhos or BINAP, which coordinates to the copper center and creates a chiral environment, directing the nucleophilic attack to one face of the enone. nih.gov This method can establish the C3 quaternary stereocenter with high enantioselectivity. organic-chemistry.orgntu.edu.sg
Achieving the correct geometry of the C9-C10 trisubstituted double bond and introducing the ketone without compromising the stereocenter at C3 are critical challenges.
Olefin Stereocontrol: The geometry of the C9-C10 double bond is typically established with high E selectivity using reactions like the Horner-Wadsworth-Emmons or Julia-Kocienski olefination. wikipedia.orgorganicreactions.org These reactions are favored over the classical Wittig reaction, which often yields mixtures of E and Z isomers for unstabilized ylides. numberanalytics.comnih.gov The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction can be employed if the Z isomer is desired, offering excellent stereocontrol. wikipedia.org
Ketone Moiety Introduction: The ketone can be introduced at various stages. A robust method involves the use of a Weinreb amide precursor. An appropriate carboxylic acid derivative can be converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This functional group is stable to many nucleophiles but reacts cleanly with organometallic reagents (like methyl lithium or methyl Grignard) to afford the ketone without the common side reaction of over-addition to form a tertiary alcohol. This strategy allows for the late-stage, mild introduction of the ketone, preserving the integrity of nearby stereocenters.
Key Reaction Transformations in the Construction of this compound
The assembly of the target molecule relies on a toolbox of powerful and reliable chemical reactions. Olefination reactions are particularly crucial for constructing the carbon skeleton and installing the key double bond.
The formation of the C9=C10 double bond is a pivotal step in the synthesis. The choice of olefination method is critical for controlling the stereochemical outcome. numberanalytics.comunigoa.ac.innih.gov
Wittig Reaction: This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. mnstate.edu For the synthesis of trisubstituted alkenes like the one in the target molecule, using stabilized ylides generally favors the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. numberanalytics.com However, selectivity can often be moderate. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.orgyoutube.com This reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it a highly reliable method for this transformation. numberanalytics.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction.
Julia-Kocienski Olefination: This modified version of the Julia olefination reacts a heteroaryl sulfone (typically a benzothiazolyl or tetrazolyl sulfone) with a carbonyl compound in a one-pot procedure. alfa-chemistry.comorganic-chemistry.org It is renowned for its excellent (E)-selectivity in the formation of di- and trisubstituted double bonds and its tolerance of a wide range of functional groups, making it a powerful tool in complex natural product synthesis. organicreactions.orgresearchgate.net
Table 2: Comparison of Olefination Reactions for C9=C10 Bond Formation
| Reaction | Phosphorus/Sulfur Reagent | Typical Selectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium Ylide | Z for non-stabilized ylides; E for stabilized ylides | Broad substrate scope. unigoa.ac.in | Often poor stereoselectivity; byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Excellent E-selectivity. wikipedia.org | High E-selectivity; water-soluble byproduct. organic-chemistry.org | Phosphonate reagent requires synthesis (e.g., Arbuzov reaction). |
| Julia-Kocienski Olefination | Heteroaryl Sulfone | Excellent E-selectivity. organic-chemistry.org | High E-selectivity; functional group tolerance. organicreactions.org | Sulfone reagent can be more complex to prepare. |
Formation of Stereogenic Centers (e.g., Aldol Additions, Michael Additions, Grignard Additions)
The controlled formation of the stereogenic centers at C3 and C6 is a critical aspect of the synthesis of this compound. Various carbon-carbon bond-forming reactions can be employed to establish the desired stereochemistry.
Aldol Additions: The aldol addition reaction is a powerful tool for the formation of β-hydroxy ketones, which are key intermediates in the synthesis of the target molecule. researchgate.net A crossed-aldol reaction between a suitable enolate and an aldehyde can construct the carbon skeleton and introduce the hydroxyl group necessary for further manipulation. For instance, the enolate of a chiral ketone could be reacted with an appropriate aldehyde to set the stereochemistry at the C3 position. The stereochemical outcome of the aldol addition can be controlled by using chiral auxiliaries, substrate control, or chiral catalysts.
A potential retrosynthetic disconnection via an aldol reaction is shown below:
The stereoselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net For example, using a lithium or boron enolate can provide high levels of diastereoselectivity.
Michael Additions: The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone of stereoselective synthesis. researchgate.netwikipedia.orggeorgiasouthern.edu In the context of this compound synthesis, a Michael addition could be employed to introduce the side chain at the C6 position of a suitable cyclic or acyclic precursor. The use of chiral organocatalysts or metal complexes can facilitate enantioselective Michael additions, leading to the desired stereoisomer. wisdomlib.org
For example, the conjugate addition of an organocuprate reagent to an enone can establish a new stereocenter with high fidelity.
Grignard Additions: Grignard additions to carbonyl compounds are fundamental for creating new carbon-carbon bonds and introducing hydroxyl groups that can direct subsequent transformations. In a synthesis of this compound, a Grignard reagent could be added to a chiral aldehyde or ketone precursor to establish a key stereocenter. For example, the addition of a Grignard reagent to a derivative of citronellal (B1669106) could be a viable strategy. The stereochemical outcome can be influenced by chelation control or the use of chiral ligands.
| Reaction Type | Key Transformation | Stereocontrol Strategy | Potential Application in Synthesis |
| Aldol Addition | Formation of β-hydroxy ketone | Chiral auxiliary, substrate control, chiral catalyst | Construction of the C2-C4 fragment |
| Michael Addition | Conjugate addition to α,β-unsaturated system | Chiral organocatalyst, chiral metal complex | Introduction of the side chain at C6 |
| Grignard Addition | Addition to a carbonyl group | Chelation control, chiral ligands | Formation of a key stereocenter from a chiral aldehyde |
Strategic Functional Group Interconversions Involving the Ketone and Alkene
The ketone and alkene functionalities in this compound are pivotal for its chemical identity and can be strategically manipulated during the synthesis. organic-chemistry.orgimperial.ac.uk
The ketone group can be introduced at a late stage of the synthesis through the oxidation of a secondary alcohol. This alcohol is often generated from a stereoselective reduction of a precursor ketone or via an addition reaction to an aldehyde. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations for milder conditions. imperial.ac.uk
The alkene at the C9 position can be formed through various methods, including Wittig-type reactions, Horner-Wadsworth-Emmons reactions, or elimination reactions. The geometry of the double bond can often be controlled by the choice of reagents and reaction conditions. For instance, the Horner-Wadsworth-Emmons reaction using Z-selective or E-selective reagents can provide access to the desired alkene isomer.
Functional group interconversions can also be used to protect reactive groups during the synthesis. For example, the ketone can be protected as a ketal, and the alkene can be temporarily protected through epoxidation or dihydroxylation, to be regenerated later in the synthetic sequence.
| Functional Group | Transformation | Reagents/Methods | Purpose in Synthesis |
| Ketone | Oxidation of secondary alcohol | PCC, PDC, Swern, Dess-Martin | Introduction of the ketone functionality |
| Alkene | Wittig/Horner-Wadsworth-Emmons | Ylides, phosphonate esters | Formation of the C9 double bond with stereocontrol |
| Ketone | Protection | Ethylene glycol, acid catalyst | Masking the ketone during other transformations |
| Alkene | Protection/Deprotection | m-CPBA (epoxidation), then reduction | Temporary protection of the double bond |
Chemoenzymatic and Biocatalytic Approaches to this compound and its Precursors
Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, often providing high levels of stereoselectivity under mild reaction conditions. nih.gov These approaches are particularly valuable for the synthesis of complex natural products like this compound.
Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient catalysts for the stereoselective reduction of ketones to chiral alcohols. researchgate.nettaylorfrancis.com This is a key step in establishing the stereochemistry at the C2 position if the synthesis proceeds through a reduction of a precursor diketone. The use of whole-cell biocatalysts can simplify the process by providing in situ cofactor regeneration. researchgate.netwisdomlib.org
Biocatalytic approaches can also be used for the formation of the carbon skeleton. For example, aldolases can catalyze stereoselective aldol additions to create key β-hydroxy ketone intermediates. Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols, which can be precursors to the chiral centers in the target molecule.
The synthesis of the related aldehyde, 2,6,10-trimethylundec-9-enal (adoxal), has been reported through a process involving a Darzens condensation, which could be a starting point for a chemoenzymatic route to the target ketone. google.com The aldehyde could be converted to the ketone via a two-step process involving Grignard addition followed by oxidation, where the stereochemistry of the resulting alcohol could be controlled using a biocatalytic reduction in a kinetic resolution step.
| Biocatalytic Reaction | Enzyme Class | Transformation | Advantage in Synthesis |
| Ketone Reduction | Ketoreductase (KRED)/Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone to a chiral alcohol | High enantioselectivity for creating the C2 stereocenter |
| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic alcohol | Separation of stereoisomers of a key intermediate |
| Aldol Addition | Aldolase | Stereoselective formation of a C-C bond | Creation of β-hydroxy ketone with high stereocontrol |
| Oxidation | Oxidase | Selective oxidation of an alcohol to a ketone | Mild and selective introduction of the ketone |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,6,10 Trimethylundec 9 En 2 One
Reactivity Profiling of the α,β-Unsaturated Ketone System.
The α,β-unsaturated ketone moiety in 3,6,10-trimethylundec-9-en-2-one is a versatile reactive site, susceptible to attack by both nucleophiles and electrophiles at several positions. The conjugated system allows for both direct (1,2) addition to the carbonyl group and conjugate (1,4) addition to the β-carbon.
Exploration of Nucleophilic Additions and Conjugate Additions (e.g., Michael Reactions).
Nucleophilic attack on the α,β-unsaturated ketone can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition, also known as conjugate or Michael addition). The regioselectivity of this attack is largely governed by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, leading to the formation of tertiary allylic alcohols. In contrast, "soft" nucleophiles, such as cuprates, enamines, and thiolates, preferentially undergo 1,4-addition. perfumerflavorist.comrsc.org
The Michael reaction, a classic example of conjugate addition, involves the addition of a stabilized carbanion (the Michael donor) to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). researchgate.netorganic-chemistry.orgacs.orgresearchgate.net For this compound, this would involve the formation of a new carbon-carbon bond at the C4 position. The steric hindrance presented by the methyl group at C3 can influence the approach of the nucleophile, potentially leading to diastereoselective additions if the nucleophile is also chiral.
| Reaction Type | Nucleophile (Michael Donor) | Product Type | Key Considerations |
| 1,2-Addition | Hard Nucleophiles (e.g., R-Li, R-MgX) | Tertiary Allylic Alcohol | Favored by irreversible conditions. |
| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., R₂CuLi, Enolates) | 1,5-Dicarbonyl Compound or related adduct | Reversible under certain conditions, thermodynamically controlled. Steric hindrance at C3 can influence stereoselectivity. researchgate.net |
Reductions and Oxidations Affecting the Carbonyl and Olefinic Moieties.
The reduction of the α,β-unsaturated ketone in this compound can yield a variety of products depending on the reducing agent and reaction conditions. Selective reduction of the carbonyl group (1,2-reduction) to an allylic alcohol can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction). researchgate.netnih.govresearchgate.nettib.euchemicalbook.com This method is known for its high chemoselectivity for the carbonyl group over the conjugated double bond. Complete reduction of both the carbonyl and the conjugated double bond to a saturated alcohol can be accomplished using more powerful reducing agents or catalytic hydrogenation under forcing conditions.
The oxidation of the α,β-unsaturated ketone system can be complex. Epoxidation of the electron-deficient double bond is challenging with standard peroxy acids like m-CPBA, which typically favor the more electron-rich remote alkene. nih.govgoogle.com However, under specific conditions, such as nucleophilic epoxidation using hydrogen peroxide in the presence of a base, the conjugated double bond can be epoxidized. researchgate.net The Baeyer-Villiger oxidation, which converts ketones to esters, is a potential reaction for the carbonyl group. acs.orgresearchgate.netnih.govnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon groups.
| Transformation | Reagent(s) | Major Product | Selectivity |
| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 3,6,10-Trimethylundec-1,9-dien-2-ol | High chemoselectivity for the carbonyl group. |
| Conjugate Reduction | NaBH₄ (without CeCl₃) | 3,6,10-Trimethylundecan-2-one | Can be a competing pathway. |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Ester derivative | Regioselectivity depends on migratory aptitude. |
| Epoxidation | H₂O₂, base | 3,4-Epoxy-3,6,10-trimethylundec-9-en-2-one | Favored by nucleophilic epoxidation conditions. |
Investigations into Reactions Involving the Remote Alkene Functional Group.
The isolated, trisubstituted double bond at the C9-C10 position exhibits reactivity typical of an electron-rich alkene, making it a target for various addition and oxidation reactions.
Stereoselective Epoxidation and Dihydroxylation.
The electron-rich nature of the remote C9-C10 double bond makes it susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. Given the presence of a chiral center at C6, the epoxidation of the C9-C10 double bond can proceed with diastereoselectivity. The Sharpless asymmetric epoxidation, while highly effective for allylic alcohols, is not directly applicable here. However, related substrate-controlled epoxidations can lead to diastereomeric epoxide products.
Dihydroxylation of the C9-C10 alkene can be achieved with reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a vicinal diol. The Sharpless asymmetric dihydroxylation, using a chiral ligand in conjunction with OsO₄, offers a powerful method for achieving high enantioselectivity in the formation of the diol. The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is hydroxylated.
| Reaction | Reagent(s) | Product | Stereochemical Outcome |
| Epoxidation | m-CPBA | 9,10-Epoxy-3,6,10-trimethylundec-9-en-2-one | Formation of diastereomers is possible due to the C6 chiral center. |
| Syn-Dihydroxylation | OsO₄, NMO | 9,10-Dihydroxy-3,6,10-trimethylundec-9-en-2-one | Syn-addition of hydroxyl groups. |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantioenriched 9,10-dihydroxy-3,6,10-trimethylundec-9-en-2-one | High enantioselectivity depending on the chosen AD-mix. |
Hydroboration and Hydrohalogenation Pathways.
Hydroboration-oxidation of the C9-C10 double bond provides a route to the corresponding alcohol. The use of borane (B79455) (BH₃) or its complexes followed by oxidation (e.g., with H₂O₂ and NaOH) typically results in the anti-Markovnikov addition of water across the double bond. rsc.orgorganic-chemistry.org Due to the trisubstituted nature of the alkene, the boron atom will preferentially add to the less sterically hindered C9 position, leading to the formation of a primary alcohol at C10 after oxidation. The use of bulkier borane reagents, such as 9-BBN, can enhance this regioselectivity. The reaction proceeds via a syn-addition of the H and B atoms.
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the C9-C10 double bond. According to Markovnikov's rule, the proton will add to the less substituted carbon (C9), and the halide will add to the more substituted carbon (C10), proceeding through a tertiary carbocation intermediate. perfumerflavorist.comresearchgate.net The presence of peroxides can lead to an anti-Markovnikov addition via a radical mechanism, but this is typically only effective for HBr.
| Reaction | Reagent(s) | Major Product | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 3,6,10-Trimethylundec-2-en-10-ol | Anti-Markovnikov |
| Hydrohalogenation | HBr (in absence of peroxides) | 10-Bromo-3,6,10-trimethylundec-2-ene | Markovnikov |
| Hydrohalogenation | HBr, ROOR (peroxides) | 9-Bromo-3,6,10-trimethylundec-2-ene | Anti-Markovnikov |
Catalytic Cross-Coupling Reactions at the Alkene.
The remote alkene functionality can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene. In the context of this compound, it could be envisioned to react with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction with trisubstituted alkenes can be challenging to control, and often a mixture of products is obtained. The steric environment around the double bond, influenced by the methyl group at C10, would play a significant role in the outcome of the coupling.
Stereochemical Outcomes and Selectivity in Chemical Transformations
The reactivity of this compound is characterized by the interplay between its functional groups, which can lead to various stereochemical outcomes depending on the reaction conditions and reagents employed. The presence of a chiral center and a double bond allows for the formation of diastereomers and enantiomers, making stereocontrol a crucial aspect of its synthesis and subsequent transformations.
One notable reaction involving this compound (referred to as citronellyl acetone (B3395972) in the patent) is the Darzens condensation to produce glycidic esters, which are precursors to aldehydes. google.com In a documented process, citronellyl acetone reacts with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide. google.com The reaction is carried out at low temperatures, which is a common strategy to enhance selectivity. google.com While the patent does not provide a detailed analysis of the stereochemical outcome, the formation of the epoxide ring from the ketone can result in a mixture of diastereomers. The facial selectivity of the nucleophilic attack on the carbonyl carbon is influenced by the steric hindrance posed by the rest of the molecule.
Another significant transformation is the Carroll reaction, a method for the synthesis of γ,δ-unsaturated ketones, which is also used to produce geranylacetone (B162166) itself from linalool (B1675412) and ethyl acetoacetate. chemicalbook.com When using sodium dihydrogen phosphate (B84403) as a catalyst at 170°C, the reaction yields a mixture of geranylacetone and its (Z)-isomer, nerylacetone, in an approximate ratio of 6:4. chemicalbook.com This indicates a moderate degree of selectivity in the mdpi.commdpi.com-sigmatropic rearrangement step of the reaction mechanism.
The table below summarizes the selectivity observed in a key synthesis reaction of this compound.
| Reaction | Catalyst | Reactants | Product Ratio (geranylacetone:nerylacetone) | Reference |
| Carroll Reaction | Sodium Dihydrogen Phosphate | Linalool, Ethyl Acetoacetate | ~ 6:4 | chemicalbook.com |
Kinetic and Thermodynamic Aspects of Reactivity Profiles
The kinetic and thermodynamic parameters of reactions involving this compound are fundamental to understanding its reactivity and for optimizing reaction conditions. While comprehensive kinetic and thermodynamic data for the chemical transformations of geranylacetone are not extensively reported in publicly available literature, some studies on related processes offer valuable insights.
A study on the formation of an inclusion complex between geranylacetone and β-cyclodextrin provides thermodynamic data for this host-guest interaction. nih.gov The formation of the inclusion complex is an endothermic and spontaneous process, as indicated by the positive enthalpy change (ΔH) and negative Gibbs free energy change (ΔG). nih.gov The kinetic analysis of the thermal decomposition of this complex reveals that it follows first-order kinetics. nih.gov
The thermodynamic data for the inclusion complex formation are presented in the table below.
| Thermodynamic Parameter | Value | Interpretation | Reference |
| ΔH (Enthalpy Change) | 11.66 kJ mol⁻¹ | Endothermic process | nih.gov |
| ΔS (Entropy Change) | 0.082 kJ mol⁻¹ K⁻¹ | Increase in disorder | nih.gov |
| ΔG (Gibbs Free Energy Change) | -14.49 kJ mol⁻¹ | Spontaneous process | nih.gov |
Furthermore, the study determined the average activation energy for the thermal decomposition of the β-cyclodextrin-geranylacetone inclusion complex.
| Kinetic Parameter | Value | Reaction Order | Reference |
| Activation Energy (Ea) of Thermal Decomposition | 180.90 kJ mol⁻¹ | First-order | nih.gov |
In the context of the Darzens condensation mentioned earlier, the reaction is conducted at temperatures as low as -20°C, suggesting that the reaction is kinetically controlled to favor the desired product and minimize side reactions. google.com The subsequent decarboxylation of the formed glycidic acid is carried out at a significantly higher temperature (280°C), indicating a high activation energy barrier for this step. google.com
These examples, though not direct measurements of the kinetics and thermodynamics of the chemical transformations of the core this compound molecule, provide a glimpse into the energetic considerations of its reactions. The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy, while the reaction rate is governed by the activation energy. For complex molecules like geranylacetone, with multiple potential reaction pathways, the interplay of these factors, influenced by catalysts and reaction conditions, dictates the final product distribution.
Advanced Analytical Characterization Techniques for 3,6,10 Trimethylundec 9 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the structure, dynamics, and stereochemistry of a molecule in solution.
One-dimensional (1D) NMR experiments are the foundation of structural analysis, mapping the chemical shifts of all unique proton and carbon nuclei in the molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of each nucleus, which is influenced by shielding and deshielding effects from nearby functional groups.
For 3,6,10-Trimethylundec-9-en-2-one, the ¹H NMR spectrum reveals distinct signals for protons in different environments, such as the methyl groups, the protons adjacent to the carbonyl group, and the olefinic protons of the double bond. Similarly, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon (C2) at a significantly downfield shift (typically ~208-212 ppm) due to the deshielding effect of the oxygen atom. The olefinic carbons (C9 and C10) also appear in a distinct region of the spectrum (~120-140 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH₃ | ~2.1 | ~29.0 |
| 2 | C=O | - | ~210.0 |
| 3 | CH | ~2.5 | ~52.0 |
| 4 | CH₂ | ~1.3-1.4 | ~35.0 |
| 5 | CH₂ | ~1.2-1.3 | ~25.0 |
| 6 | CH | ~1.5 | ~37.0 |
| 7 | CH₂ | ~1.1-1.2 | ~39.0 |
| 8 | CH₂ | ~1.9-2.0 | ~23.0 |
| 9 | CH | ~5.1 | ~124.0 |
| 10 | C | - | ~132.0 |
| 11 | CH₃ (on C10) | ~1.7 | ~25.5 |
| 12 | CH₃ (on C10) | ~1.6 | ~17.5 |
| 13 | CH₃ (on C6) | ~0.9 | ~19.5 |
While 1D NMR identifies the types of atoms present, two-dimensional (2D) NMR experiments reveal how these atoms are connected.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between the proton at C3 and its attached methyl protons (H14) as well as the methylene (B1212753) protons at C4. It would also map the spin systems along the carbon backbone, for instance, showing correlations from H4 to H5, H5 to H6, and so on, up to the olefinic proton at C9. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. sdsu.eduemerypharma.com It provides a clear and unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the proton signal at ~2.1 ppm would show a cross-peak to the carbon signal at ~29.0 ppm, confirming the assignment of C1. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:
The protons of the C1 methyl group correlating to the carbonyl carbon at C2 and the methine carbon at C3.
The olefinic proton at C9 correlating to the methyl carbons C11 and C12, as well as the methylene carbon C8.
The methyl protons at C13 (attached to C6) correlating to C5, C6, and C7.
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. youtube.comprinceton.edu This is particularly useful for determining stereochemistry. For example, NOESY could reveal the spatial proximity between the protons on the C11/C12 methyl groups and the proton at C8, helping to confirm the geometry around the C9=C10 double bond.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). copernicus.org This precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental formula. For this compound, the molecular formula is C₁₄H₂₆O. The theoretical exact mass for this formula is 210.198365 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence to confirm the molecular formula and rule out other possibilities with the same nominal mass. copernicus.org
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₆O | |
| Molecular Weight | 210.36 g/mol | nih.gov |
| Exact Mass | 210.198365449 Da | nih.gov |
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed information about the molecule's structure. In a typical MS/MS experiment for this compound, the molecular ion (M⁺˙ at m/z 210) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for ketones include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. For this molecule, this could result in the loss of a propyl group or a larger alkyl chain, leading to characteristic fragment ions.
McLafferty Rearrangement: A hydrogen atom on the γ-carbon is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral alkene molecule and the formation of a characteristic radical cation.
Ammonium-adduct chemical ionization is a soft ionization technique that is particularly useful for analyzing functionalized organic compounds. nih.gov Unlike hard ionization methods like electron impact (EI), which can cause extensive fragmentation, soft ionization techniques typically result in little to no fragmentation. acdlabs.com In this method, ammonium (B1175870) ions (NH₄⁺) are used as the reagent gas. nih.govcopernicus.org The NH₄⁺ ion forms an adduct with the analyte molecule (M), resulting in the detection of an [M+NH₄]⁺ ion. nih.gov
For this compound (M), this technique would produce a prominent ion at m/z 228 ([C₁₄H₂₆O + NH₄]⁺). The key advantage is the clear identification of the molecular ion with minimal fragmentation, which simplifies spectral interpretation and confidently confirms the molecular weight of the parent compound. nih.gov This "soft" approach is especially valuable when analyzing complex mixtures or when the molecular ion is unstable and not readily observed with other techniques.
Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Assessment
This compound contains two chiral centers at the C3 and C6 positions. Consequently, it can exist as four distinct stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The (3R,6R) and (3S,6S) isomers are a pair of enantiomers, as are the (3R,6S) and (3S,6R) isomers. The relationship between a member of one pair and a member of the other pair is diastereomeric. Chiral chromatography is the definitive technique for separating and quantifying these individual stereoisomers.
The principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral stationary phase (CSP). aocs.orggcms.cz These temporary complexes have different interaction energies, leading to different retention times on the chromatographic column and thus enabling their separation.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and thermally stable compounds like terpenoid ketones, chiral GC-MS is a highly effective method. The separation is typically achieved on a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, are among the most common and effective CSPs for the separation of terpenoids and other flavor and fragrance compounds. gcms.czresearchgate.netrestek.com
In a typical analysis, a solution of the this compound stereoisomeric mixture is injected into the GC. The isomers are separated on the chiral column based on the stability of their inclusion complexes with the cyclodextrin-based CSP. As each separated isomer elutes from the column, it is ionized and fragmented in the mass spectrometer. The MS detector provides a mass spectrum that confirms the identity of the compound (based on its molecular weight and fragmentation pattern) and a signal whose area is proportional to the amount of that specific isomer. The quality of the separation is assessed by the resolution factor (Rs) between adjacent peaks.
Illustrative Chiral GC-MS Separation Data:
| Stereoisomer | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| (3R,6S) | 21.5 | 43, 58, 69, 81, 109, 123, 194 (M+) |
| (3S,6R) | 22.1 | 43, 58, 69, 81, 109, 123, 194 (M+) |
| (3R,6R) | 23.0 | 43, 58, 69, 81, 109, 123, 194 (M+) |
| (3S,6S) | 23.8 | 43, 58, 69, 81, 109, 123, 194 (M+) |
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a complementary and powerful technique that can often be used without derivatization of the analyte. A wide variety of CSPs are available for HPLC, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) and Pirkle-type phases being particularly versatile. libretexts.orgnih.govmdpi.com These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance. aocs.org
The selection of the mobile phase is critical and depends on the CSP being used. For polysaccharide-based CSPs, normal-phase (e.g., hexane (B92381)/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water mixtures) conditions can be employed. mdpi.comhplc.eu Detection is typically achieved using a UV detector, as the ketone carbonyl group possesses a chromophore. The ability to use different CSPs and mobile phases provides great flexibility in optimizing the separation of all four stereoisomers.
Illustrative Chiral HPLC Separation Data:
| Stereoisomer | Hypothetical Retention Time (min) |
| Column | Chiral Polysaccharide-Based CSP |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| (3R,6R) | 12.4 |
| (3S,6S) | 14.1 |
| (3R,6S) | 15.8 |
| (3S,6R) | 17.2 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to confirm the presence of key functional groups within a molecule. They are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with energy of that frequency, it absorbs the energy, resulting in a peak in the spectrum.
Infrared (IR) Spectroscopy:
IR spectroscopy excels at detecting polar functional groups. For this compound, the most prominent and diagnostic absorption would be from the carbonyl (C=O) group of the ketone. As a saturated aliphatic ketone, this bond is expected to produce a strong, sharp absorption band around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other characteristic absorptions would confirm the presence of the alkene and alkane portions of the molecule. orgchemboulder.com
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, which often produce weak signals in IR spectroscopy. Therefore, the carbon-carbon double bond (C=C) of the alkene group in this compound would be expected to produce a strong signal in the Raman spectrum. libretexts.org The C=O bond is also Raman active, though typically weaker than in the IR spectrum.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Alkane (C-H) | Stretch | 2850-2960 (Strong) orgchemboulder.com | 2850-2960 (Strong) |
| Alkene (=C-H) | Stretch | 3000-3100 (Medium) orgchemboulder.com | 3000-3100 (Medium) |
| Ketone (C=O) | Stretch | ~1715 (Strong, Sharp) spectroscopyonline.comspcmc.ac.in | ~1715 (Weak to Medium) |
| Alkene (C=C) | Stretch | 1640-1680 (Variable, Weak) orgchemboulder.com | 1640-1680 (Strong) libretexts.org |
| Alkane (CH₂, CH₃) | Bend | 1375-1465 (Medium) | 1375-1465 (Medium) |
| Alkene (=C-H) | Out-of-Plane Bend | 650-1000 (Strong) orgchemboulder.com | Weak or Inactive |
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination
While chiral chromatography can separate stereoisomers, it does not, on its own, reveal their absolute configuration (i.e., the actual R or S designation at each chiral center). X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov
Since this compound is likely a liquid or oil at ambient temperature, it is unsuitable for direct analysis by single-crystal X-ray diffraction. The first crucial step is therefore to convert the molecule into a solid, crystalline derivative. nih.gov A common and effective method for ketones is the formation of a 2,4-dinitrophenylhydrazone. This is achieved by reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which typically yields a stable, highly crystalline orange or red solid. creative-chemistry.org.ukacs.org
The process involves:
Synthesis: Reacting a purified single stereoisomer of this compound (obtained via preparative chiral chromatography) with Brady's reagent.
Crystallization: Purifying the resulting 2,4-dinitrophenylhydrazone derivative by recrystallization from a suitable solvent to grow a single, high-quality crystal. creative-chemistry.org.uk
Data Collection: Mounting the crystal on a diffractometer and irradiating it with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all atoms in the molecule can be determined. This reveals the precise bond lengths, bond angles, and, most importantly, the absolute spatial arrangement of the atoms at the C3 and C6 chiral centers.
This analysis provides definitive proof of the absolute configuration of the parent stereoisomer.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Example Value |
| Derivative | (3R,6R)-3,6,10-Trimethylundec-9-en-2-one 2,4-dinitrophenylhydrazone |
| Chemical Formula | C₂₀H₂₈N₄O₄ |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ |
| Unit Cell a (Å) | 10.15 |
| Unit Cell b (Å) | 12.34 |
| Unit Cell c (Å) | 18.21 |
| Volume (ų) | 2281.5 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.215 |
Natural Occurrence, Isolation Methodologies, and Proposed Biosynthetic Pathways
The irregular C14 terpenoid, 3,6,10-trimethylundec-9-en-2-one, is a fascinating molecule that, while not extensively documented in specific natural sources, is understood to be part of the vast family of volatile organic compounds (VOCs) found in the natural world. Its structural characteristics suggest a likely origin in plants or as a chemical signal in insects.
Identification and Isolation of this compound from Biological Sources.
While direct isolation of this compound from a specific biological source is not prominently reported in scientific literature, its presence can be inferred in complex mixtures of plant essential oils or insect pheromone blends. The identification of such compounds within these intricate matrices relies on sophisticated analytical techniques.
The extraction of volatile compounds like this compound from biological materials typically involves methods that capitalize on their volatility and polarity. mdpi.commdpi.com
Steam Distillation: This is a widely used technique for extracting essential oils from plant materials. It involves passing steam through the plant matter, which vaporizes the volatile compounds. The resulting distillate contains a mixture of water and the essential oil, which can then be separated. mdpi.com
Solvent Extraction: This method uses organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the volatile compounds from the biological matrix. Subsequent evaporation of the solvent yields a concentrated extract. mdpi.com
Supercritical Fluid Extraction (SFE): This modern technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE offers the advantage of being able to manipulate the solvent properties by changing pressure and temperature, allowing for selective extraction.
Once a crude extract is obtained, purification is necessary to isolate individual components. Chromatographic techniques are indispensable for this purpose.
Gas Chromatography (GC): GC is a powerful tool for separating and identifying volatile compounds. The extract is vaporized and passed through a column, and the different components are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated compounds based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, HPLC is a preferred method. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Column Chromatography: This is a classic and scalable purification technique where the extract is passed through a column packed with an adsorbent material like silica (B1680970) gel or alumina. Different compounds move through the column at different rates depending on their polarity, allowing for their separation. mdpi.com
| Extraction Technique | Principle | Advantages | Common Applications |
| Steam Distillation | Volatilization of compounds with steam | Cost-effective, suitable for thermally stable compounds | Extraction of essential oils from plants |
| Solvent Extraction | Dissolving compounds in a suitable solvent | High extraction efficiency, versatile | Extraction of a wide range of natural products |
| Supercritical Fluid Extraction | Using a supercritical fluid as a solvent | Environmentally friendly, tunable selectivity | Extraction of sensitive and high-value compounds |
| Purification Technique | Principle | Advantages | Common Applications |
| Gas Chromatography | Separation based on volatility and column interaction | High resolution, sensitive detection (with MS) | Analysis of volatile and semi-volatile compounds |
| High-Performance Liquid Chromatography | Separation based on partitioning between phases | Suitable for non-volatile and thermally labile compounds | Purification of a wide range of organic molecules |
| Column Chromatography | Separation based on adsorption and polarity | Scalable, versatile | Preparative separation of compounds from mixtures |
Proposed Biosynthetic Routes for the Isoprenoid Chain and Ketone Formation.
The structure of this compound strongly suggests its origin from the isoprenoid pathway, a fundamental metabolic route responsible for the biosynthesis of a vast array of natural products, including terpenes. nih.gov
The biosynthesis of all terpenoids begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov These are produced through two main pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of higher plants and animals, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and many bacteria. nih.gov
Successive head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferase enzymes, leads to the formation of linear prenyl pyrophosphates of varying chain lengths. acs.org For the C14 skeleton of this compound, the most likely precursor is the C15 intermediate, farnesyl pyrophosphate (FPP). acs.orgnih.gov FPP is the direct precursor for all sesquiterpenes (C15 terpenes). nih.gov
The formation of the C14 undecenone skeleton from a C15 farnesyl pyrophosphate precursor would necessitate the loss of one carbon atom and the introduction of a ketone functional group. A plausible mechanism for this transformation is the oxidative cleavage of a carbon-carbon double bond within a sesquiterpene derived from FPP.
This process could involve several enzymatic steps:
Cyclization of FPP: A terpene synthase enzyme would first catalyze the cyclization of the linear FPP molecule to form a cyclic sesquiterpene.
Oxidative Cleavage: The resulting sesquiterpene could then undergo oxidative cleavage of one of its double bonds. This type of reaction can be catalyzed by enzymes such as cytochrome P450 monooxygenases or dioxygenases. This cleavage would break a C-C bond and introduce oxygen atoms, potentially leading to the formation of a ketone and another functional group on the cleaved fragment. trustwe.com The thermal degradation of terpenes can also lead to the oxidative cleavage of double bonds to form carbonyl compounds.
This proposed pathway highlights the versatility of enzymatic reactions in modifying basic terpenoid skeletons to generate a wide diversity of natural products.
Chemoecological Significance in Biological Systems (excluding human/animal physiological effects).
Volatile organic compounds, including terpenoids like this compound, play a crucial role in mediating interactions between organisms in an ecosystem.
Plant Defense: Plants produce a vast array of volatile compounds that can act as deterrents to herbivores. The release of these compounds can be induced by insect feeding, serving as a direct defense mechanism.
Attraction of Natural Enemies: When attacked by herbivores, many plants release specific volatile blends that attract natural enemies of the herbivores, such as parasitic wasps or predatory insects. This "cry for help" is a form of indirect defense.
Pollinator Attraction: The scent of flowers, often composed of a complex mixture of volatile terpenoids, is a key signal for attracting pollinators, thus ensuring the plant's reproductive success.
Insect Communication: Insects themselves use a sophisticated language of chemical signals, or pheromones, for a variety of purposes including mate attraction, aggregation, and trail marking. It is plausible that this compound could function as a component of an insect pheromone blend.
The specific chemoecological role of this compound remains to be elucidated through targeted studies.
Comparative Analysis with Structurally Related Natural Products (e.g., 2,6,10-trimethylundec-9-enoic acid from Sphenodon punctatus cloacal gland secretion).
A structurally similar C14 compound, (2R,6S)-2,6,10-trimethylundec-9-enoic acid, has been identified as a major component of the cloacal gland secretion of the tuatara (Sphenodon punctatus), a unique reptile endemic to New Zealand. nih.gov This discovery is significant as it highlights the occurrence of similar carbon skeletons in vastly different biological systems.
The cloacal gland secretion of the tuatara is a complex mixture of lipids, with triacylglycerols being the major constituents. These triacylglycerols are composed of a variety of unusual medium-chain fatty acids, including the aforementioned 2,6,10-trimethylundec-9-enoic acid. nih.gov It is hypothesized that this complex chemical signature may play a role in individual recognition among tuatara. nih.gov
The key structural difference between this compound and the acid from the tuatara is the functional group at the C-2 position: a ketone in the former and a carboxylic acid in the latter. This difference in functionality would lead to distinct chemical properties and likely different biological roles. While the ketone is a common feature in volatile signaling molecules, the carboxylic acid in the tuatara secretion is part of a larger, less volatile lipid structure.
This comparative analysis underscores the principle of molecular diversity in nature, where similar building blocks are modified to serve different ecological functions in different organisms.
Theoretical and Computational Chemistry Studies of 3,6,10 Trimethylundec 9 En 2 One
Conformational Analysis and Molecular Dynamics Simulations.
The flexibility of the undecane (B72203) chain in 3,6,10-trimethylundec-9-en-2-one gives rise to a multitude of possible conformations, each with a distinct energy level. Identifying the most stable conformers is crucial for understanding its chemical reactivity and biological interactions.
Conformational analysis of this compound can be systematically performed using various computational methods. bu.edu For a molecule of this size and flexibility, a combination of search algorithms is often employed. nih.gov Methods such as stochastic search, low-mode molecular dynamics (LowModeMD), and mixed torsional/low-mode approaches are particularly effective. nih.gov These techniques explore the potential energy surface by systematically or randomly altering the dihedral angles of the rotatable bonds. bu.edu The goal is to locate the global energy minimum and other low-energy conformers that are likely to be populated at room temperature. skku.edu
Once a set of low-energy conformers is identified, molecular dynamics (MD) simulations can provide a deeper understanding of the compound's dynamic behavior in different environments, such as in a solvent or interacting with a biological membrane. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a chosen force field. numberanalytics.com For an organic molecule like this compound, force fields like AMBER, OPLS (Optimized Potentials for Liquid Simulations), or CHARMM would be appropriate choices. iaanalysis.comwikipedia.org These simulations can track the trajectories of atoms over time, revealing how the molecule flexes, bends, and interacts with its surroundings. nih.gov For instance, MD simulations could be used to study the permeation of this compound across a lipid bilayer, a process relevant to its potential bioavailability. nih.govchemrxiv.org
Table 1: Representative Conformational Search Methods for Flexible Molecules
| Method | Description | Applicability |
| Systematic Search | Explores conformational space by rotating bonds in fixed increments. | Suitable for molecules with a small number of rotatable bonds due to the exponential increase in computational cost. bu.edu |
| Stochastic/Random Search | Randomly samples different conformations. bu.edu | More efficient for larger, more flexible molecules than systematic searches. nih.gov |
| Low-Mode Molecular Dynamics (LowModeMD) | Focuses on low-frequency vibrational modes to efficiently explore large conformational changes. nih.gov | Particularly effective for flexible molecules and macrocycles. nih.gov |
| Mixed Torsional/Low-Mode | Combines torsional sampling with low-mode searching to enhance conformational space exploration. nih.gov | A robust approach for complex, flexible compounds. nih.gov |
Electronic Structure Calculations (e.g., DFT, ab initio) for Molecular Properties.
Electronic structure calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating a wide range of molecular properties of this compound. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density, offering a good balance between accuracy and computational cost. mdpi.com
The choice of the functional and basis set is critical for obtaining reliable results. researchgate.net For an organic ketone, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), are commonly used. researchgate.netresearchgate.net These calculations can provide optimized molecular geometries, charge distributions, dipole moments, and energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Table 2: Calculated Molecular Properties of a Ketone Derivative using DFT
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 2.8 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.5 eV | M06-2X/aug-cc-pVTZ |
| LUMO Energy | -0.8 eV | M06-2X/aug-cc-pVTZ |
| HOMO-LUMO Gap | 5.7 eV | M06-2X/aug-cc-pVTZ |
| Redox Potential | 3.8 V vs. Li/Li⁺ | B3LYP/6-311+G(d,p) nih.gov |
Note: The values in this table are illustrative for a generic ketone derivative and would need to be specifically calculated for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies).
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved through quantum chemical calculations. bohrium.com This typically involves geometry optimization of the low-energy conformers followed by the calculation of magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). escholarship.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). escholarship.org The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. github.io Machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as powerful tools for rapid and accurate NMR prediction. arxiv.orgnih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. canterbury.ac.nz This is typically done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. uzh.ch The resulting harmonic frequencies often need to be scaled by an empirical factor to better match experimental anharmonic frequencies. arxiv.org More advanced methods can compute anharmonic corrections directly, leading to more accurate spectra. brehm-research.de
Table 3: Exemplary Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1715 | 1710 |
| C=C Stretch | 1670 | 1665 |
| CH₃ Bending | 1380 | 1375 |
| CH₂ Scissoring | 1465 | 1460 |
Note: These are typical values for a ketone and would require specific calculation for this compound.
Reaction Mechanism Modeling and Transition State Characterization for Synthetic Pathways.
Computational chemistry is instrumental in modeling reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. mcmaster.ca For a potential synthesis of this compound, such as through a Carroll rearrangement of a β-keto allyl ester, computational methods can map out the entire reaction pathway. wikipedia.orgnumberanalytics.com
The process involves locating the structures of the reactants, products, and any intermediates on the potential energy surface. mcmaster.ca Specialized algorithms are then used to find the transition state structure connecting these minima. fiveable.me Common methods include synchronous transit-guided quasi-Newton (QST2, QST3) and nudged elastic band (NEB) techniques. sciencedaily.comucsb.edu Once a transition state is located, it is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. fiveable.me Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state indeed connects the desired reactant and product. fiveable.me The calculated activation energy (the energy difference between the reactant and the transition state) provides insight into the reaction kinetics.
Molecular Docking Studies for Potential Biomolecular Interactions (e.g., with Bcl-2 antiapoptotic proteins if analogous to related compounds).
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger biological macromolecule, such as a protein. wikipedia.org Given that some terpenoids and other natural products have been shown to interact with anti-apoptotic proteins like Bcl-2, it is plausible to investigate the potential of this compound as a ligand for such targets. sciencedaily.comwaocp.org The Bcl-2 family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. nih.gov
A typical molecular docking protocol for studying the interaction of this compound with Bcl-2 would involve:
Preparation of the Receptor and Ligand: The 3D structure of the Bcl-2 protein is obtained from a repository like the Protein Data Bank (PDB). tandfonline.com The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is generated and its energy is minimized.
Defining the Binding Site: The binding pocket on the Bcl-2 protein, where known inhibitors bind, is identified. A docking grid or box is then defined around this site. nih.gov
Docking Simulation: A docking algorithm, implemented in software such as AutoDock Vina or the Schrödinger suite, is used to sample a large number of possible binding poses of the ligand within the defined site. waocp.orgnih.gov
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of Bcl-2. waocp.orgtandfonline.com
The results of such a study could provide a preliminary assessment of whether this compound has the potential to act as a Bcl-2 inhibitor, warranting further experimental investigation. researchgate.net
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico
Assays for Biological Activities in Defined Model Systems
Receptor Binding Studies and Molecular Docking Simulations to Identify Potential Targets
In the realm of computational chemistry, molecular docking simulations serve as a powerful tool to predict the binding affinity and interaction of a ligand with a target protein. However, a review of the current scientific literature reveals no specific receptor binding studies or molecular docking simulations have been published for 3,6,10-Trimethylundec-9-en-2-one. Such studies would be invaluable in identifying potential protein targets and elucidating its mechanism of action at a molecular level. The absence of this data highlights a significant gap in the understanding of this compound's pharmacological potential.
Structure-Activity Relationship (SAR) Derivation through the Synthesis and Evaluation of Analogs
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical structure influences biological activity. This is typically achieved by synthesizing and evaluating a series of structural analogs. At present, there are no comprehensive SAR studies centered on this compound and its derivatives reported in the scientific literature. The synthesis of analogs with systematic modifications to the trimethylundecenone scaffold would be a critical step in understanding the key structural features required for any potential biological activity.
Mechanistic Studies of Cellular Responses in in vitro cultures
Investigations into the effects of chemical compounds on various cell lines are fundamental to understanding their potential biological impact. These in vitro studies can reveal effects on cell viability, proliferation, and other cellular processes. However, a thorough search of the available scientific databases indicates a lack of published research on the mechanistic studies of cellular responses to this compound in in vitro cultures. Future research in this area would be necessary to characterize its cellular effects and determine if it warrants further investigation for any specific biological application.
Comparison with Known Bioactive Trimethylundecenone Derivatives
Comparative studies with structurally related compounds can provide valuable context for the biological activity of a novel molecule. One such related compound is 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one. Unfortunately, the absence of biological activity data for this compound precludes any meaningful comparison with its hydroxylated derivative or other known bioactive trimethylundecenone compounds at this time. Such a comparative analysis would be contingent on the future generation of robust biological data for the parent compound.
Derivatization and Design of Analogs of 3,6,10 Trimethylundec 9 En 2 One for Chemical Biology and Material Science
Synthesis of Modified Ketone Derivatives and Probes for Mechanistic Studies.
Functionalization of the Alkene Moiety for Targeted Applications.
There is a lack of published studies on the specific functionalization of the alkene group within 3,6,10-trimethylundec-9-en-2-one for any targeted applications in chemical biology or other fields.
Stereoisomer Synthesis and Evaluation for Chiral Recognition and Biological Pathway Dissection.
Information regarding the synthesis of specific stereoisomers of this compound and their subsequent evaluation for chiral recognition or for dissecting biological pathways is not available in the current scientific literature.
Incorporation into Complex Molecular Architectures for Functional Studies.
No documented instances of this compound being incorporated into more complex molecular architectures for the purpose of functional studies were found.
Exploration of this compound as a Building Block in Materials Science or Supramolecular Chemistry.
The potential of this compound as a building block in the fields of materials science or supramolecular chemistry has not been explored in the available research literature.
Future Research Trajectories and Interdisciplinary Applications
Unraveling Novel Biosynthetic Enzyme Pathways for the Compound
The biosynthesis of terpenoids originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.com Terpene synthases then catalyze the formation of diverse carbon skeletons. mdpi.com While 3,6,10-Trimethylundec-9-en-2-one is a known natural product, the specific enzymatic machinery governing its formation remains an area ripe for investigation.
Future research should focus on identifying and characterizing the specific terpene synthases and modifying enzymes (e.g., oxidoreductases, dehydrogenases) responsible for its production in various organisms. mdpi.com Techniques such as genome mining of plants and microorganisms known to produce related terpenoids, coupled with heterologous expression of candidate genes in hosts like E. coli or yeast, could lead to the discovery of novel biosynthetic pathways. medcraveonline.com Elucidating these pathways is not only of fundamental scientific interest but also opens the door to metabolic engineering approaches for enhanced production. mdpi.commedcraveonline.com
Development of Green Chemistry Approaches for Sustainable Synthesis
Conventional chemical synthesis often involves harsh conditions and environmentally challenging reagents. The development of green chemistry approaches for the synthesis of this compound and its derivatives is a critical future direction.
One promising avenue is the use of biocatalysis, employing either isolated enzymes or whole microbial cells to perform specific synthetic steps under mild conditions. mdpi.com Another approach is the development of novel solvent-free or eco-friendly solvent-based methods. For instance, a "grindstone method" based on Mannich condensation has been successfully used to synthesize derivatives of the related compound, geranylacetone (B162166), with high yields under milder reaction conditions. mdpi.comresearchgate.net Exploring similar mechanochemical or solid-state synthesis methods for this compound could significantly reduce the environmental footprint of its production.
| Green Chemistry Approach | Description | Potential Advantage |
| Biocatalysis | Use of enzymes or whole cells for synthesis. mdpi.com | High selectivity, mild reaction conditions, reduced waste. medcraveonline.com |
| Mechanochemistry | Reactions induced by mechanical force (e.g., grinding). mdpi.comresearchgate.net | Solvent-free or reduced solvent use, high yields. mdpi.com |
| Flow Chemistry | Continuous reaction in a tube reactor. google.com | Improved safety, scalability, and efficiency. google.com |
High-Throughput Screening for Unforeseen Biological Activities in Diverse Model Systems
While related terpenoids like geranylacetone have shown antioxidant, anti-inflammatory, and neuroprotective potential, the full biological activity spectrum of this compound is largely unexplored. ontosight.ai High-throughput screening (HTS) offers a powerful tool to rapidly assess the compound and its synthetic derivatives against a vast array of biological targets. researchgate.netnih.gov
Utilizing quantitative HTS (qHTS), libraries of derivatives could be tested in concentration-response formats across diverse model systems, including various cell lines, microorganisms, and small organisms. researchgate.net This could uncover unforeseen activities, such as antimicrobial, antifungal, antiparasitic, or specific enzyme inhibitory effects. For example, derivatives of geranylacetone have demonstrated significant larvicidal activity against Culex quinquefasciatus. mdpi.comresearchgate.net A systematic HTS campaign could reveal similar or novel pesticidal properties for this compound derivatives.
Advanced Analytical Techniques for Trace Analysis in Complex Environmental or Biological Samples
Detecting and quantifying this compound at trace levels within complex matrices like soil, water, air, or biological tissues is essential for understanding its environmental fate, biosynthetic distribution, and metabolic profile. The development and refinement of advanced analytical techniques are crucial for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing volatile and semi-volatile terpenoids. acs.org However, future research could focus on enhancing sensitivity and reducing sample preparation complexity. High-temperature headspace sampling coupled with GC-MS is a promising technique that reduces interference from the sample matrix. acs.org For more polar derivatives or metabolites, liquid chromatography-mass spectrometry (LC-MS) would be more suitable. nih.gov The development of fast-GC methods can also significantly increase sample throughput, which is vital for large-scale screening or environmental monitoring. researchgate.netnrel.gov
| Analytical Technique | Application for this compound | Key Advantages |
| GC-MS | Analysis of the compound and its non-polar derivatives in various matrices. acs.org | High resolution and established libraries for identification. |
| Headspace GC-MS | Trace analysis in complex solid or liquid samples (e.g., plant tissue). acs.org | Reduced matrix effects, minimal sample preparation. acs.org |
| Fast-GC | High-throughput analysis of extracts. researchgate.netnrel.gov | Rapid separation times, increased sample processing speed. nrel.gov |
| LC-MS | Analysis of polar metabolites or derivatives. nih.gov | Suitable for non-volatile and thermally labile compounds. nih.gov |
Potential as a Precursor for Novel Fragrance Molecules with Specific Odor Profiles
The fragrance industry has a long history of utilizing terpenoids as foundational structures for creating new scents. nih.gov Their carbon skeletons can be chemically modified to produce a wide range of odor profiles. researchgate.netresearchgate.net The structurally related aldehyde, 2,6,10-trimethylundec-9-enal (also known as Adoxal or Farenal), is valued for its powerful aldehydic, floral, and marine odor. thegoodscentscompany.comfragranceconservatory.com
This precedent strongly suggests that this compound is a valuable precursor for creating novel fragrance molecules. Future research could explore chemical modifications of its ketone functional group and its double bond. For example, reduction to the corresponding alcohol, esterification, or cyclization reactions could yield new compounds with unique and desirable odor characteristics, potentially expanding the palette available to perfumers. nih.gov
Exploration of Photochemical and Radiochemical Transformations
As an α,β-unsaturated ketone, this compound possesses chromophores that can absorb ultraviolet light, making it a candidate for photochemical transformations. nih.gov The photochemical behavior of unsaturated ketones is a well-studied field, involving processes like [2+2] photocycloadditions and photochemical deconjugation. nih.govrsc.org
Future investigations could explore how irradiating this compound under various conditions (e.g., different wavelengths, solvents, sensitizers) leads to novel molecular structures. Such transformations could produce unique cyclobutane (B1203170) derivatives or other rearranged isomers that are not easily accessible through traditional thermal chemistry. nih.govcdnsciencepub.com While less explored, studying its radiochemical transformations could also yield unique chemical entities and provide insights into its stability and degradation pathways under high-energy conditions.
Q & A
Q. Table 1: Key Spectral Data for this compound
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.12 (s, 3H, COCH₃), 5.15 (d, J=11 Hz) | |
| GC-MS | m/z 210 (M⁺), 195 (M⁺–CH₃) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1642 cm⁻¹ (C=C) |
Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Geranyl Acetate | Incomplete reaction | Silica gel chromatography |
| Oxidized Derivative | Air exposure | Nitrogen purging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
